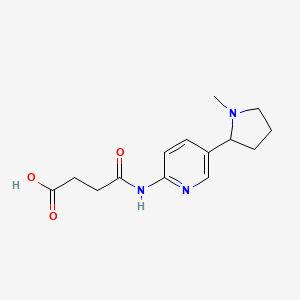![molecular formula C31H48N4O2 B12609173 N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea CAS No. 647857-91-8](/img/structure/B12609173.png)
N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of azobenzene derivatives, which are known for their photoresponsive properties. Azobenzene compounds are widely studied for their ability to undergo reversible trans-cis isomerization upon exposure to light, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azobenzene Moiety: The initial step involves the diazotization of 4-hexylaniline followed by coupling with phenol to form the azobenzene intermediate.
Etherification: The azobenzene intermediate is then subjected to etherification with 10-bromodecanol to introduce the decyl chain.
Urea Formation: Finally, the resulting compound is reacted with dimethylamine to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazine derivatives.
Substitution: The phenoxy and decyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.
Major Products Formed
Oxidation: Formation of phenolic oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy and decyl derivatives.
Scientific Research Applications
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules for controlled drug delivery and molecular imaging.
Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated pharmaceuticals.
Industry: Utilized in the production of photoresponsive polymers and coatings for optical data storage and smart materials.
Mechanism of Action
The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:
Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.
Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can be compared with other azobenzene derivatives such as:
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: Similar in structure but with different substituents affecting their photoresponsive behavior.
11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate: Another azobenzene derivative with a longer alkyl chain, influencing its solubility and phase behavior.
Properties
CAS No. |
647857-91-8 |
|---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea |
InChI |
InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36) |
InChI Key |
TUWBGRWEYFNQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



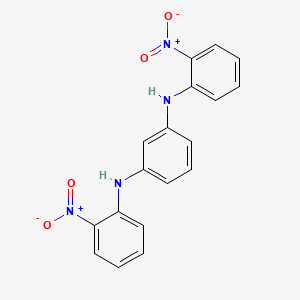
![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
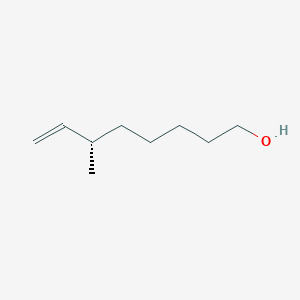
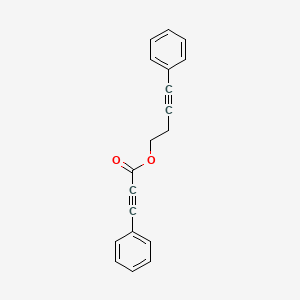
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
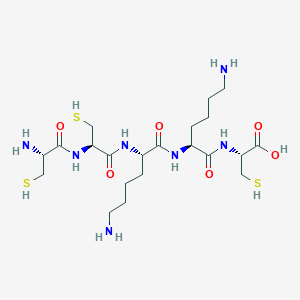
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)

